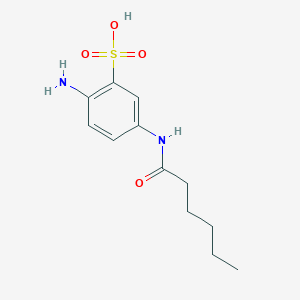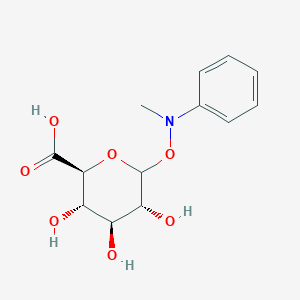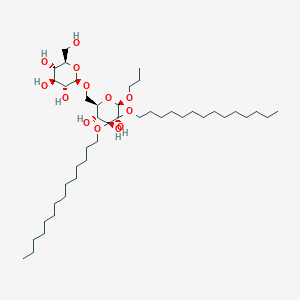
2-Amino-5-hexanoylaminobenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-hexanoylaminobenzenesulfonic acid (AHABS) is a sulfonic acid derivative that has been extensively used in scientific research. It is a highly versatile compound that has been employed in various biochemical and physiological studies. AHABS is synthesized using a multi-step process that involves the reaction of different chemical compounds. The compound has been found to have several advantages and limitations in laboratory experiments.
Mechanism of Action
2-Amino-5-hexanoylaminobenzenesulfonic acid acts as an antagonist of ion channels and neurotransmitter receptors. It binds to the receptors and prevents the normal functioning of the channels, leading to a decrease in the activity of the receptors. This compound has been found to be a potent antagonist of GABA-A receptors and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of GABA-A receptors, leading to a decrease in inhibitory neurotransmission. This compound has also been found to decrease the activity of NMDA receptors, leading to a decrease in excitatory neurotransmission. Additionally, this compound has been found to decrease the activity of calcium channels, leading to a decrease in synaptic transmission.
Advantages and Limitations for Lab Experiments
2-Amino-5-hexanoylaminobenzenesulfonic acid has several advantages for laboratory experiments. It is a highly specific antagonist of ion channels and neurotransmitter receptors, making it a valuable tool for studying the function of these receptors. Additionally, this compound is a highly stable compound that can be stored for long periods without degradation. However, this compound has some limitations in laboratory experiments. It is a relatively expensive compound, which can limit its use in some experiments. Additionally, this compound has a relatively low solubility in water, which can make it difficult to use in some experimental protocols.
Future Directions
There are several future directions for the use of 2-Amino-5-hexanoylaminobenzenesulfonic acid in scientific research. One potential direction is the study of the effects of this compound on other ion channels and neurotransmitter receptors. Additionally, this compound could be used to study the effects of other compounds on ion channels and neurotransmitter receptors. Another potential direction is the development of new compounds that are similar to this compound but have improved properties, such as increased solubility or decreased cost. Finally, this compound could be used in the development of new drugs for the treatment of neurological disorders.
Synthesis Methods
2-Amino-5-hexanoylaminobenzenesulfonic acid is synthesized by a multi-step process that involves the reaction of different chemical compounds. The first step involves the reaction of 2-nitro-5-hexanoylaminobenzenesulfonic acid with hydrogen gas and a palladium catalyst to produce this compound. The compound is further purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-Amino-5-hexanoylaminobenzenesulfonic acid has been extensively used in scientific research as a tool for studying various biochemical and physiological processes. It has been found to have several applications in the field of neuroscience, particularly in the study of ion channels and neurotransmitter receptors. This compound has been used to study the modulation of GABA-A receptors and the effects of zinc on NMDA receptors. It has also been employed in the study of the role of calcium channels in synaptic transmission.
properties
CAS RN |
117046-35-2 |
|---|---|
Molecular Formula |
C12H18N2O4S |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
2-amino-5-(hexanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C12H18N2O4S/c1-2-3-4-5-12(15)14-9-6-7-10(13)11(8-9)19(16,17)18/h6-8H,2-5,13H2,1H3,(H,14,15)(H,16,17,18) |
InChI Key |
JZZAPDKLQAGKME-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O |
Canonical SMILES |
CCCCCC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O |
synonyms |
2-Amino-5-hexanoylaminobenzenesulfonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)







